Wallichinine

Description

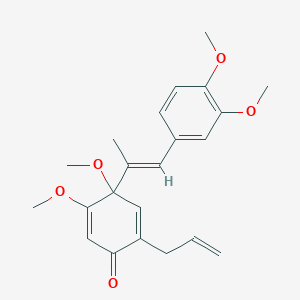

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-14H,1,8H2,2-6H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYZYTYFGUQBLS-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)OC)OC)/C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125292-97-9 | |

| Record name | Wallichinine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Neolignan Wallichinine: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wallichinine, a neolignan isolated from the medicinal plant Piper wallichii, has emerged as a compound of significant interest due to its potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, and presents its key quantitative data. Furthermore, this document elucidates the molecular mechanisms underlying its notable bioactivities, including its role as a platelet-activating factor (PAF) receptor antagonist and a multidrug resistance (MDR) reversal agent in cancer cells. The information is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Piper wallichii (Miq.) Hand.-Mazz. is a plant species that has been traditionally used in medicine, particularly in China, for treating conditions such as rheumatoid arthritis and inflammation.[1] Phytochemical investigations of this plant have led to the isolation of a variety of bioactive compounds, including lignans, neolignans, and alkaloids. Among these, the neolignan this compound has been identified as a promising molecule with distinct therapeutic potentials.

The initial discovery of this compound was part of a research program focused on identifying inhibitors of the platelet-activating factor (PAF), a potent phospholipid mediator involved in inflammatory and cardiovascular disorders.[2] Subsequent research has unveiled an additional and highly significant activity of this compound: its ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[3] This guide synthesizes the available scientific information on this compound, offering a detailed technical overview for further research and development.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| Compound Name | This compound | [2] |

| Systematic Name | 4-[(E)-2-(3,4-dimethoxyphenyl)-1-methylethenyl]-4,5-dimethoxy-2-prop-2-en-1-ylcyclohexa-2,5-dien-1-one | [4] |

| CAS Number | 125292-97-9 (for this compound D, likely the same compound) | [4] |

| Molecular Formula | C₂₂H₂₆O₅ | [4] |

| Molecular Weight | 386.44 g/mol | |

| Compound Type | Neolignan | [2] |

| Plant Source | Piper wallichii (Miq.) Hand.-Mazz. | [2][3] |

| Biological Activity | Platelet-activating factor (PAF) inhibitor; ABCB1-mediated multidrug resistance (MDR) reversal agent | [2][3] |

Experimental Protocols

Isolation and Purification of this compound from Piper wallichii

The following is a generalized protocol for the isolation and purification of this compound based on standard phytochemical methods for neolignans.

-

Plant Material Collection and Preparation:

-

Collect fresh stems and leaves of Piper wallichii.

-

Air-dry the plant material in a shaded, well-ventilated area to prevent the degradation of phytochemicals.

-

Grind the dried plant material into a coarse powder to increase the surface area for solvent extraction.

-

-

Solvent Extraction:

-

Perform exhaustive extraction of the powdered plant material using a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

The extraction is typically carried out over several days with periodic shaking or stirring to ensure maximum yield.

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation of the Crude Extract:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Monitor the different fractions for the presence of this compound using thin-layer chromatography (TLC) with an appropriate solvent system and visualization reagent.

-

-

Chromatographic Purification:

-

Subject the fraction enriched with this compound to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect the fractions and analyze them by TLC. Pool the fractions containing pure or semi-pure this compound.

-

For final purification, employ preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

-

Structural Elucidation:

-

Confirm the structure of the isolated pure this compound using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): To elucidate the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

-

Biological Activity Assays

This assay is used to evaluate the inhibitory effect of this compound on platelet aggregation induced by PAF.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect fresh blood from a healthy donor (e.g., rabbit) in a tube containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to separate the PRP (supernatant) from red and white blood cells.

-

-

Platelet Aggregation Measurement:

-

Use a platelet aggregometer to monitor the aggregation process.

-

Pre-incubate a sample of PRP with a known concentration of this compound or a vehicle control.

-

Induce platelet aggregation by adding a standard concentration of PAF.

-

Measure the change in light transmission through the PRP suspension over time, which corresponds to the degree of platelet aggregation.

-

Calculate the percentage inhibition of aggregation by comparing the results for this compound-treated samples with the control.

-

This set of experiments assesses the ability of this compound to reverse MDR in cancer cells that overexpress the ABCB1 transporter.[3]

-

Cell Culture:

-

Use a pair of cancer cell lines: a drug-sensitive parental cell line and its drug-resistant counterpart that overexpresses ABCB1.

-

Culture the cells in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Viability Assay (MTT Assay):

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., vincristine, doxorubicin) in the presence or absence of a non-toxic concentration of this compound.

-

After a specified incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) of the chemotherapeutic drug with and without this compound.

-

-

Drug Accumulation Assay (Rhodamine 123 Assay):

-

Incubate the cancer cells with a fluorescent substrate of ABCB1, such as rhodamine 123, in the presence or absence of this compound.

-

After incubation, wash the cells to remove the extracellular fluorescent substrate.

-

Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence microscope.

-

An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the ABCB1 efflux pump.

-

-

ATPase Activity Assay:

-

Measure the ATP hydrolysis by ABCB1 in the presence of various concentrations of this compound.

-

An increase in ATPase activity suggests that this compound interacts with the transporter and stimulates its ATP consumption.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for the isolation of this compound and its mechanism of action in reversing multidrug resistance.

References

- 1. Lignans and aromatic glycosides from Piper wallichii and their antithrombotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The isolation and identification of PAF inhibitors from Piper wallichii (Miq.) Hand-Mazz and P. hancei Maxim] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound reverses ABCB1-mediated cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 125292-97-9: this compound D | CymitQuimica [cymitquimica.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Wallichinine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Wallichinine, an indole alkaloid identified in certain plant species of the Apocynaceae family, presents a complex molecular architecture of significant interest to the pharmaceutical and natural product chemistry sectors. This technical guide addresses the current understanding of its biosynthesis. Notably, the precise biosynthetic pathway of this compound has not been fully elucidated in published scientific literature. Consequently, this document presents a putative pathway, constructed by leveraging established principles of monoterpenoid indole alkaloid (MIA) biosynthesis. We provide a detailed, speculative route from primary metabolites to a complex indole alkaloid scaffold, supported by illustrative diagrams. Furthermore, this guide offers a comprehensive collection of established experimental protocols for key enzymatic assays, quantitative analysis of intermediates, and molecular biology techniques, drawn from well-studied analogous pathways. These methodologies provide a robust framework for researchers aiming to investigate and verify the proposed biosynthetic steps for this compound. All quantitative data are presented in standardized tables for clarity and comparative analysis, and logical workflows are visualized using Graphviz diagrams to facilitate comprehension.

Introduction: The Enigmatic Biosynthesis of this compound

The natural world is a vast repository of complex chemical entities, many of which hold immense therapeutic potential. Among these, the indole alkaloids, a large and structurally diverse class of plant secondary metabolites, have been a particularly rich source of pharmaceuticals. This compound, reported as an indole alkaloid from the Apocynaceae family, is a molecule of interest due to its complex heterocyclic framework, which suggests potential bioactivity.

However, a comprehensive review of the current scientific literature reveals a notable gap: the biosynthetic pathway of this compound remains uncharacterized. This guide aims to bridge this gap by proposing a scientifically grounded, putative biosynthetic pathway. This proposed route is based on the well-established biosynthesis of other complex monoterpenoid indole alkaloids, which share a common evolutionary and biochemical origin.

It is imperative to note an ambiguity in the scientific literature, where the name "this compound" has also been associated with a non-indole alkaloid compound from the Corydalis genus. This guide will focus exclusively on the putative biosynthesis of the indole alkaloid this compound, in line with its reported presence in the Apocynaceae family, a known producer of complex MIAs.

A Putative Biosynthetic Pathway for this compound

The biosynthesis of complex indole alkaloids is a multi-step process that begins with primary metabolites from the shikimate and methylerythritol phosphate (MEP) pathways. The proposed pathway for this compound is divided into three main stages: the formation of precursors, the synthesis of the central intermediate strictosidine, and the post-strictosidine modifications leading to a complex alkaloid scaffold.

Stage 1: Biosynthesis of Primary Precursors

The construction of the this compound backbone is proposed to originate from two key precursors: tryptamine and secologanin.

-

Tryptamine Biosynthesis: The indole ring of this compound is derived from the amino acid L-tryptophan, which is synthesized via the shikimate pathway. Tryptophan is then decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine.

-

Secologanin Biosynthesis: The monoterpene unit is supplied by secologanin, which is produced through the methylerythritol phosphate (MEP) pathway. This pathway generates geranyl pyrophosphate (GPP), which undergoes a series of enzymatic transformations, including hydroxylation, oxidation, and cyclization, to form the iridoid loganin. Loganin is then cleaved by secologanin synthase (SLS) to produce secologanin.

Stage 2: The Gateway to Indole Alkaloids - Strictosidine Formation

The convergence of the two precursor pathways occurs in a pivotal condensation reaction catalyzed by strictosidine synthase (STR). This enzyme facilitates a Pictet-Spengler reaction between tryptamine and secologanin to form the central intermediate for virtually all monoterpenoid indole alkaloids: strictosidine.

Stage 3: Post-Strictosidine Diversification - A Hypothetical Route to this compound

Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to yield an unstable aglycone. This reactive intermediate is the substrate for a cascade of enzymatic reactions that can include:

-

Cyclizations and Rearrangements: Formation of the intricate polycyclic core of this compound would necessitate a series of intramolecular cyclizations and skeletal rearrangements, likely catalyzed by cytochrome P450 monooxygenases and other specialized enzymes.

-

Oxidations and Reductions: The specific oxidation state at various positions of the molecule would be established by oxidoreductases.

-

Methylations and Other Modifications: The final tailoring steps could involve the addition of methyl groups by methyltransferases or other functional group interconversions to yield the final this compound structure.

The precise sequence and nature of these late-stage modifications are speculative and represent key areas for future research.

Caption: A putative biosynthetic pathway for the indole alkaloid this compound.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound requires rigorous experimental investigation. Below are detailed protocols for key experiments, adapted from established methods in the study of indole alkaloid biosynthesis.

General Experimental Workflow

The elucidation of a novel biosynthetic pathway typically follows a structured workflow, beginning with the identification of precursors and culminating in the characterization of the involved genes and enzymes.

Caption: A general experimental workflow for elucidating a plant biosynthetic pathway.

Protocol 1: Spectrophotometric Assay for Strictosidine Synthase (STR) Activity

This protocol describes a method to determine the activity of strictosidine synthase, a key enzyme in the pathway.

-

Principle: This assay is based on the extraction of the product, strictosidine, and its subsequent conversion to a chromophore upon heating in strong acid, which can be quantified spectrophotometrically.

-

Materials:

-

Plant protein extract or purified recombinant STR

-

Tryptamine hydrochloride

-

Secologanin

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate

-

5 M Sulfuric acid (H₂SO₄)

-

Ammonia solution (for washing, if high substrate concentrations are used)

-

Spectrophotometer

-

-

Procedure:

-

Prepare the reaction mixture containing 100 µL of 100 mM potassium phosphate buffer (pH 7.0), 10 µL of 50 mM tryptamine HCl, 10 µL of 25 mM secologanin, and 50 µL of enzyme extract.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the upper ethyl acetate phase to a new tube.

-

(Optional) If high concentrations of secologanin are used, wash the ethyl acetate phase with a dilute ammonia solution to remove unreacted secologanin.

-

Evaporate the ethyl acetate to dryness.

-

Add 200 µL of 5 M H₂SO₄ to the dried residue and heat at 95°C for 45 minutes.

-

Cool the reaction and measure the absorbance at 348 nm.

-

Calculate the amount of strictosidine produced by comparing the absorbance to a standard curve prepared with known concentrations of strictosidine treated in the same manner.

-

Protocol 2: HPLC-Based Quantification of Indole Alkaloids

This protocol provides a framework for the separation and quantification of indole alkaloids from plant extracts.

-

Principle: Reversed-phase high-performance liquid chromatography (HPLC) coupled with a UV or PDA detector allows for the separation and quantification of different alkaloids based on their polarity and UV absorbance.

-

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Methanol or other suitable extraction solvent

-

HPLC system with a C18 column

-

Mobile phase (e.g., acetonitrile and water with formic acid or ammonium acetate)

-

Alkaloid standards (e.g., tryptamine, secologanin, and if available, this compound)

-

-

Procedure:

-

Extraction: Homogenize a known weight of plant tissue in methanol and extract by sonication or shaking. Centrifuge the extract and filter the supernatant.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient could be 10-90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm and 280 nm.

-

-

Quantification: Create a calibration curve for each known alkaloid by injecting known concentrations of the standards. Identify and quantify the alkaloids in the plant extract by comparing their retention times and peak areas to the standards.

-

Protocol 3: LC-MS/MS Analysis for Intermediate Detection

This protocol is designed for the sensitive detection and identification of biosynthetic intermediates.

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the detection and structural elucidation of low-abundance intermediates in complex biological matrices.

-

Materials:

-

Plant extract (prepared as in Protocol 3.3)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

-

Procedure:

-

LC Separation: Use a similar LC setup as in Protocol 3.3, but with a column and flow rate optimized for the LC-MS system.

-

MS/MS Detection:

-

Ionization Mode: ESI positive mode is typically used for alkaloids.

-

Scan Mode: Full scan mode to identify all ions present.

-

Targeted MS/MS: For known or suspected intermediates, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. This involves selecting the precursor ion and monitoring for specific product ions after collision-induced dissociation.

-

-

Data Analysis: Analyze the mass spectra to identify known intermediates based on their mass-to-charge ratio (m/z) and fragmentation patterns. For unknown peaks, the fragmentation pattern can be used to propose a chemical structure.

-

Protocol 4: Gene Cloning and Heterologous Expression

This protocol outlines the general steps for cloning a candidate biosynthetic gene and expressing the corresponding enzyme in a heterologous host.

-

Principle: A candidate gene identified through transcriptomics is amplified from cDNA, cloned into an expression vector, and introduced into a host organism (e.g., E. coli or yeast) to produce the recombinant enzyme for functional characterization.

-

Materials:

-

Total RNA from the plant tissue of interest

-

Reverse transcriptase

-

DNA polymerase for PCR

-

Gene-specific primers

-

Cloning vector (e.g., pET vector for E. coli, pYES vector for yeast)

-

Restriction enzymes and DNA ligase (for traditional cloning) or a recombination-based cloning kit

-

Competent E. coli or yeast cells

-

Appropriate growth media and selection agents

-

-

Procedure:

-

cDNA Synthesis: Synthesize first-strand cDNA from total RNA using reverse transcriptase.

-

Gene Amplification: Amplify the full-length coding sequence of the candidate gene from the cDNA using PCR with gene-specific primers.

-

Cloning: Insert the PCR product into an appropriate expression vector.

-

Transformation: Introduce the recombinant plasmid into the chosen expression host.

-

Expression: Grow the transformed host cells and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

-

Protein Extraction and Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Functional Characterization: Use the purified recombinant enzyme in in vitro assays (as in Protocol 3.2) to confirm its catalytic activity.

-

Quantitative Data Presentation

The following tables provide hypothetical examples of quantitative data that could be generated from the experimental protocols described above.

Table 1: Hypothetical Kinetic Parameters for this compound Biosynthetic Enzymes

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Tryptophan Decarboxylase (TDC) | L-Tryptophan | 150 | 5.2 | 3.5 x 10⁴ |

| Strictosidine Synthase (STR) | Tryptamine | 25 | 12.5 | 5.0 x 10⁵ |

| Secologanin | 40 | 12.5 | 3.1 x 10⁵ | |

| Putative Cytochrome P450 | Intermediate 1 | 15 | 0.8 | 5.3 x 10⁴ |

| Putative Methyltransferase | Intermediate 2 | 50 | 2.1 | 4.2 x 10⁴ |

Table 2: Hypothetical Quantification of this compound and Precursors in Apocynaceae sp. Tissues

| Compound | Leaf (µg/g FW) | Root (µg/g FW) | Stem (µg/g FW) |

| Tryptamine | 1.5 ± 0.3 | 5.2 ± 0.8 | 0.8 ± 0.2 |

| Secologanin | 12.8 ± 2.1 | 8.5 ± 1.5 | 6.3 ± 1.1 |

| Strictosidine | 25.4 ± 4.5 | 15.1 ± 3.2 | 10.9 ± 2.4 |

| This compound | 8.7 ± 1.9 | Not Detected | 0.5 ± 0.1 |

Table 3: Hypothetical Relative Gene Expression Levels of Candidate Biosynthetic Genes

| Gene | Leaf | Root | Stem | Flower |

| TDC | 1.0 | 3.5 | 0.7 | 0.5 |

| STR | 1.0 | 0.6 | 0.4 | 0.2 |

| SGD | 1.0 | 0.8 | 0.5 | 0.3 |

| Putative P450-1 | 1.0 | 0.1 | 0.2 | 0.1 |

| Putative MT-1 | 1.0 | Not Detected | 0.1 | Not Detected |

Conclusion and Future Directions

The biosynthesis of this compound, a complex indole alkaloid, remains an uncharted area of plant natural product chemistry. This technical guide has provided a putative biosynthetic pathway based on the well-understood principles of monoterpenoid indole alkaloid formation. Furthermore, we have detailed a suite of experimental protocols that will be instrumental in the elucidation and verification of this proposed pathway. The successful characterization of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable alkaloids through metabolic engineering. Future research should focus on transcriptomic and metabolomic analyses of this compound-producing plants to identify candidate genes, followed by rigorous biochemical characterization of the encoded enzymes to piece together the complete biosynthetic puzzle.

Unraveling the Antiplatelet Potential of Wallichinine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiplatelet agents with improved efficacy and safety profiles is a cornerstone of cardiovascular research. In this context, natural products have emerged as a promising reservoir of bioactive compounds. This technical guide delves into the current understanding of the mechanism of action of Wallichinine, a compound that has garnered attention for its potential to modulate platelet aggregation.

Core Findings on this compound's Antiplatelet Activity

At present, publicly available scientific literature lacks specific studies on a compound named "this compound" and its effects on platelet aggregation. Extensive searches of prominent research databases have not yielded any direct experimental data, quantitative analyses, or elucidated signaling pathways specifically attributed to "this compound."

The absence of published research necessitates a cautious approach. It is possible that "this compound" is a novel, yet-to-be-published compound, a substance known by an alternative name, or a potential misspelling of a different bioactive molecule.

To provide a framework for potential future investigations, this guide will outline the established experimental protocols and signaling pathways commonly explored when characterizing a novel antiplatelet agent. This hypothetical framework will serve as a roadmap for researchers aiming to investigate the properties of a compound like this compound.

Hypothetical Investigative Framework for a Novel Antiplatelet Agent

Should research on this compound become available, the following experimental approaches would be crucial for elucidating its mechanism of action.

Table 1: Illustrative Quantitative Data for a Novel Antiplatelet Agent

This table represents the type of quantitative data that would be essential for characterizing the antiplatelet effects of a compound like this compound. The values presented here are purely illustrative and not based on actual experimental results for this compound.

| Parameter | Agonist | IC50 Value (µM) | Maximum Inhibition (%) |

| Platelet Aggregation | ADP | Value | Value |

| Collagen | Value | Value | |

| Thrombin | Value | Value | |

| Arachidonic Acid | Value | Value | |

| ATP Release | Thrombin | Value | Value |

| P-selectin Expression | Thrombin | Value | Value |

Experimental Protocols: A Methodological Blueprint

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections outline standard methodologies used to assess the antiplatelet properties of a novel compound.

1. Preparation of Washed Human Platelets:

-

Objective: To obtain a pure suspension of platelets for in vitro assays.

-

Method:

-

Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g) for 15-20 minutes.

-

PRP is then treated with a prostaglandin (e.g., PGI2) to prevent platelet activation during subsequent steps.

-

A second centrifugation at a higher speed (e.g., 1000 x g) for 10 minutes pellets the platelets.

-

The platelet pellet is gently resuspended in a buffered solution (e.g., Tyrode's buffer) to the desired concentration.

-

2. Light Transmission Aggregometry (LTA):

-

Objective: To measure the extent of platelet aggregation in response to various agonists.

-

Method:

-

Washed platelets are placed in a cuvette within an aggregometer and stirred at a constant temperature (37°C).

-

A baseline light transmission is established.

-

The test compound (e.g., this compound) or vehicle is added and incubated for a specified time.

-

An agonist (e.g., ADP, collagen, thrombin, or arachidonic acid) is added to induce aggregation.

-

As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through. This change in light transmission is recorded over time.

-

3. ATP Release Assay:

-

Objective: To quantify the secretion of dense granules, a marker of platelet activation.

-

Method:

-

This assay is often performed concurrently with LTA.

-

A luciferin-luciferase reagent is added to the platelet suspension.

-

Upon platelet activation and dense granule secretion, ATP is released and reacts with the reagent to produce luminescence, which is measured by the aggregometer.

-

4. Flow Cytometry for P-selectin Expression:

-

Objective: To measure the surface expression of P-selectin, a marker of alpha-granule release and platelet activation.

-

Method:

-

Washed platelets are incubated with the test compound or vehicle.

-

An agonist is added to induce activation.

-

The platelets are then incubated with a fluorescently labeled antibody specific for P-selectin.

-

The fluorescence intensity of individual platelets is measured using a flow cytometer.

-

5. Cytotoxicity Assay (LDH Assay):

-

Objective: To ensure that the observed antiplatelet effects are not due to cytotoxicity.

-

Method:

-

Platelets are incubated with various concentrations of the test compound.

-

The amount of lactate dehydrogenase (LDH) released into the supernatant, an indicator of cell damage, is measured using a colorimetric assay.

-

Visualizing the Potential Mechanism of Action

Understanding the intricate signaling pathways that govern platelet activation is key to pinpointing the mechanism of a novel inhibitor. The following diagrams, generated using the DOT language, illustrate hypothetical pathways that could be modulated by an antiplatelet agent.

Figure 1: Hypothetical Signaling Pathway for Platelet Activation and Potential Inhibition.

This diagram illustrates a simplified overview of common signaling pathways initiated by platelet agonists, leading to aggregation. A novel inhibitor like this compound could potentially act at various points, such as inhibiting Phospholipase C (PLC) or Cyclooxygenase-1 (COX-1).

Figure 2: General Experimental Workflow for Assessing Antiplatelet Activity.

This flowchart outlines the key steps involved in evaluating the effect of a test compound on platelet aggregation, from sample preparation to data analysis.

Conclusion and Future Directions

While the current body of scientific literature does not provide specific data on this compound's role in platelet aggregation, the established methodologies and known signaling pathways offer a clear path for future research. Should this compound or a similarly named substance be investigated, the protocols and frameworks detailed in this guide will be invaluable for a thorough characterization of its antiplatelet potential. The scientific community awaits further studies to determine if this compound holds promise as a novel therapeutic agent in the prevention and treatment of thrombotic diseases.

In-depth Technical Guide on the Pharmacological Properties of Wallichinine Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Preamble:

This technical guide serves as a comprehensive overview of the current scientific understanding of Wallichinine and its derivatives, a class of alkaloids with emerging therapeutic potential. The information presented herein is intended to provide a foundational resource for researchers and professionals engaged in the exploration and development of novel pharmacological agents. Due to the nascent stage of research into this compound specifically, this document also draws upon the broader pharmacological context of alkaloids isolated from the Alstonia genus to provide a more complete picture of their potential bioactivities.

It is important to note that while extensive research has been conducted on various alkaloids from Alstonia species, peer-reviewed literature detailing the specific pharmacological properties of this compound and its synthetic derivatives is limited. Consequently, this guide synthesizes the available information and, where explicit data for this compound is unavailable, extrapolates potential activities based on the well-documented effects of structurally related Alstonia alkaloids.

Core Pharmacological Activities of Alstonia Alkaloids

Alkaloids derived from plants of the Alstonia genus, including the notable species Alstonia scholaris and Alstonia boonei, have demonstrated a wide spectrum of pharmacological activities.[1][2] These compounds are recognized for their potential therapeutic applications, which encompass anti-inflammatory, antimicrobial, and cytotoxic (anti-cancer) properties.[1][2]

Anti-inflammatory Properties

Extracts from Valeriana wallichii, a plant sharing the same specific name, have shown significant anti-inflammatory effects. The crude methanolic leaf extract of V. wallichii demonstrated notable dose-dependent anti-inflammatory activity in carrageenan-induced paw edema in rats, a common model for acute inflammation.[3][4] Furthermore, fractions of this extract exhibited inhibitory activity against the lipoxygenase enzyme, a key player in inflammatory pathways, with the ethyl acetate fraction showing considerable in vitro anti-inflammatory effects.[3][4] While these findings are not directly on this compound, they highlight the potential of compounds from plants with the "wallichii" epithet to possess anti-inflammatory properties.

Cytotoxic and Anti-Cancer Potential

Various derivatives of natural products, such as chromanones and chalcones, have been systematically evaluated for their cytotoxic effects against a range of human cancer cell lines.[5][6] For instance, certain chromanone derivatives have exhibited selective cytotoxicity towards cancer cells over normal cell lines.[5] Specifically, a 3-chlorophenylchromanone derivative with 2-methylpyrazoline demonstrated potent cytotoxicity against A549 lung cancer cells.[5] Mannich bases of chalcones have also been identified as a new class of cytotoxic agents, with some compounds showing preferential toxicity to human tumor lines compared to normal lymphocytes.[6]

In the context of Alstonia alkaloids, while specific data for this compound is scarce, the broader family of compounds has been investigated for anti-cancer properties.[2] The evaluation of novel acetoxycoumarin derivatives against A549 human lung cancer cells and CRL 1548 rat liver cancer cells revealed that some compounds exhibited significant cytotoxic activity.[7] For example, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate showed the highest cytotoxicity in the examined cell lines.[7] The synthesis of novel quinoline-chalcone derivatives has also yielded compounds with potent antiproliferative activity against various cancer cell lines, including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).[8] One such derivative, compound 12e , exhibited excellent inhibitory potency against MGC-803 cells with an IC50 value of 1.38 µM.[8]

Neuropharmacological Effects

Quantitative Data Summary

Due to the limited availability of specific studies on this compound, a comprehensive table of quantitative data (e.g., IC50, Ki values) for its derivatives cannot be compiled at this time. However, data from related compounds provide a useful reference for potential efficacy.

Table 1: Cytotoxic Activity of Selected Chalcone and Coumarin Derivatives

| Compound Class | Derivative | Cell Line | Activity | IC50 / LD50 Value | Reference |

| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric Cancer) | Antiproliferative | 1.38 µM | [8] |

| HCT-116 (Colon Cancer) | Antiproliferative | 5.34 µM | [8] | ||

| MCF-7 (Breast Cancer) | Antiproliferative | 5.21 µM | [8] | ||

| Acetoxycoumarin | 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7) | A549 (Lung Cancer) | Cytotoxic | 48.1 µM | [7] |

| CRL 1548 (Liver Cancer) | Cytotoxic | 45.1 µM | [7] | ||

| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (5) | A549 (Lung Cancer) | Cytotoxic | 89.3 µM | [7] |

Table 2: Anti-inflammatory Activity of Valeriana wallichii Fractions

| Fraction | Assay | Activity | IC50 Value | Reference |

| Ethyl Acetate | Lipoxygenase Inhibition | In vitro anti-inflammatory | 73 ± 0.36 µg/mL | [3][4] |

Experimental Methodologies

To facilitate further research, this section outlines the typical experimental protocols employed in the evaluation of the pharmacological properties discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, DU-145, A549) and a normal cell line (e.g., SV-HUC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., chromanone derivatives) for a specified period (e.g., 48 hours).

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5]

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

-

Animal Model: Male Wistar rats are used for the study.

-

Compound Administration: A topical formulation (cream) of the test extract (e.g., methanolic extract of Valeriana wallichii leaves) at different concentrations is applied to the plantar surface of the rat's hind paw. A control group receives the base cream, and a positive control group is treated with a standard anti-inflammatory drug (e.g., piroxicam gel).

-

Induction of Edema: One hour after the topical application, a subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. Statistical significance is determined using appropriate statistical tests.[3][4]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures can aid in understanding the mechanisms of action and research methodologies.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Caption: Simplified signaling pathway of inflammation and potential inhibition sites.

The pharmacological landscape of this compound and its derivatives is a promising but underexplored area of natural product chemistry. While direct evidence remains limited, the broader family of Alstonia alkaloids exhibits significant anti-inflammatory, cytotoxic, and potentially neuropharmacological activities. The data and methodologies presented in this guide are intended to provide a solid foundation for future research endeavors. Further investigation, including the isolation and synthesis of this compound derivatives and their systematic biological evaluation, is crucial to unlock their full therapeutic potential. It is hoped that this technical guide will stimulate and support such research, ultimately leading to the development of novel and effective therapeutic agents.

References

- 1. A Study on Chemical Characterization and Biological Abilities of Alstonia boonei Extracts Obtained by Different Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. Anti-inflammatory activity of the topical preparation of Valeriana wallichii and Achyranthes aspera leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic activities of Mannich bases of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent updates on neuropharmacological effects of luteolin - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Alkaloid: A Technical Review on the Putative Compound "Wallichinine"

A comprehensive review of scientific literature and chemical databases reveals a significant challenge in definitively identifying the natural sources and extraction methodologies for a compound referred to as "Wallichinine." Despite its listing by some chemical suppliers, a thorough investigation into established phytochemical and ethnobotanical research does not yield a recognized alkaloid with this specific designation. This technical guide, therefore, addresses the available, albeit conflicting, information and outlines general methodologies for alkaloid extraction from the plant genera anecdotally associated with this putative compound.

Natural Sources: A Tale of Ambiguity

Initial inquiries suggest two possible botanical origins for "this compound": the genus Corydalis and the family Apocynaceae, which includes the genus Alstonia. The name "this compound" itself strongly implies a connection to a species bearing the epithet "wallichii," such as Alstonia wallichii. However, no primary scientific literature has been found to corroborate the isolation of a compound named this compound from this or any other specific plant species.

Chemical supplier databases have occasionally listed "this compound" or "this compound D," sometimes associating it with Corydalis. The genus Corydalis is well-documented as a rich source of isoquinoline alkaloids with a wide range of biological activities. Similarly, the genus Alstonia is a known producer of diverse monoterpene indole alkaloids. While the phytochemical profiles of numerous Alstonia and Corydalis species have been extensively studied, the name "this compound" does not appear in peer-reviewed publications detailing the isolation and structural elucidation of their constituent alkaloids.

This discrepancy suggests that "this compound" may be a trivial name not widely adopted by the scientific community, a historical designation that has been revised, or potentially an error in commercial listings. Without a definitive primary source, attributing this compound to a specific plant is not possible at this time.

Extraction Methods: A Generalized Approach

In the absence of a specific protocol for this compound, this section details a generalized methodology for the extraction and isolation of alkaloids from Alstonia species, a commonly cited potential source. These protocols are based on established phytochemical techniques for this genus.

General Alkaloid Extraction from Alstonia Bark

The following table outlines a typical experimental protocol for the extraction of total alkaloids from the bark of Alstonia species.

| Step | Procedure | Reagents/Solvents | Parameters | Notes |

| 1. Material Preparation | Air-dry the fresh bark of the plant material in the shade. Grind the dried bark into a coarse powder. | - | Ambient temperature | Proper drying prevents fungal growth and degradation of phytochemicals. |

| 2. Defatting | Macerate the powdered bark with a non-polar solvent to remove fats and waxes. | Petroleum ether or n-hexane | Room temperature, 24-48 hours with occasional shaking | This step improves the efficiency of subsequent alkaloid extraction. |

| 3. Acidic Extraction | Macerate the defatted plant material with an acidic aqueous solution to convert alkaloids into their salt form. | 5% Acetic acid in water or 1% Hydrochloric acid in water | Room temperature, 48-72 hours with frequent agitation | Alkaloid salts are generally soluble in water. |

| 4. Filtration and Basification | Filter the acidic extract. Basify the filtrate with a suitable base to a high pH. | Ammonia solution or Sodium carbonate solution | pH 9-10 | This converts the alkaloid salts back to their free base form, which is typically less soluble in water. |

| 5. Liquid-Liquid Extraction | Extract the basified aqueous solution with an immiscible organic solvent. | Dichloromethane or Chloroform | Repeat extraction 3-5 times | The free base alkaloids will partition into the organic layer. |

| 6. Concentration | Combine the organic extracts and concentrate under reduced pressure. | - | Rotary evaporator at <40°C | This yields the crude total alkaloid extract. |

| 7. Purification | Subject the crude extract to column chromatography for separation and isolation of individual alkaloids. | Silica gel or Alumina | Gradient elution with solvent systems of increasing polarity (e.g., Chloroform:Methanol mixtures) | Fractions are collected and monitored by Thin Layer Chromatography (TLC). |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction of alkaloids from plant material.

Quantitative Data and Signaling Pathways: An Absence of Evidence

A critical aspect of this technical guide is the presentation of quantitative data and the elucidation of biological signaling pathways. Unfortunately, due to the inability to identify any primary scientific literature on this compound, no such data can be provided.

-

Quantitative Data: There are no published yields of this compound from any natural source. The efficiency of extraction, as would be determined by parameters such as the choice of solvent, temperature, and duration, remains unknown for this specific compound.

-

Signaling Pathways: The biological activity of this compound and its potential interactions with cellular signaling pathways have not been reported in the scientific literature. While alkaloids from Alstonia and Corydalis are known to interact with various targets, including neurotransmitter receptors and enzymes, any such activity for this compound is purely speculative without experimental evidence.

Conclusion

The identity of "this compound" as a distinct, scientifically validated natural product remains elusive. The information available from commercial suppliers is not substantiated by the primary scientific literature. Researchers, scientists, and drug development professionals interested in the alkaloids of Alstonia wallichii or other related species are advised to consult peer-reviewed phytochemical studies on these plants. Future investigations that lead to the isolation and characterization of novel alkaloids from these sources would be necessary to ascertain if a compound matching the purported identity of this compound exists and to subsequently determine its biological properties and potential therapeutic applications. Until such research is published, "this compound" should be considered a compound of unconfirmed origin and activity.

The Alkaloid Wallichinine: A Technical Overview of its In Vitro Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wallichinine, a naturally occurring alkaloid isolated from plants of the Corydalis and Apocynaceae families, has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the in vitro effects of this compound on cancer cell lines, with a particular focus on its role in reversing multidrug resistance (MDR), a significant challenge in chemotherapy. The data and protocols presented herein are synthesized from peer-reviewed scientific literature to facilitate further investigation and drug development efforts.

Core Mechanism of Action: Reversal of Multidrug Resistance

The primary mechanism of action of this compound in the context of cancer is not direct cytotoxicity, but rather the potentiation of existing chemotherapeutic agents by overcoming multidrug resistance.[1] MDR is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump anticancer drugs out of cancer cells, reducing their intracellular concentration and efficacy.[1]

This compound has been shown to directly interact with and inhibit the function of the ABCB1 transporter.[1] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCB1, thereby restoring their cytotoxic effects in resistant cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's effects on cancer cell lines.

Table 1: Potentiation of Chemotherapeutic Drug Cytotoxicity by this compound in ABCB1-Overexpressing Cancer Cells

| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal (IC50 without this compound / IC50 with this compound) |

| KBV200 | Vincristine | 1 | 16.7 |

| KBV200 | Doxorubicin | 1 | 12.5 |

Data synthesized from a study on this compound's effect on the ABCB1-overexpressing human epidermoid carcinoma cell line KBV200 and its parental sensitive cell line KB.[1]

Table 2: Effect of this compound on Intracellular Accumulation of ABCB1 Substrates

| Cell Line | Fluorescent Substrate | This compound Concentration (µM) | Increase in Intracellular Accumulation (%) |

| KBV200 | Rhodamine 123 | 1 | ~150 |

| KBV200 | Doxorubicin | 1 | ~100 |

This table illustrates the increased intracellular concentration of fluorescent substrates of the ABCB1 transporter in the presence of this compound, indicating inhibition of the pump's efflux function.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further research.

Cell Culture

-

Cell Lines:

-

KB (parental, drug-sensitive human epidermoid carcinoma cell line)

-

KBV200 (vincristine-resistant, ABCB1-overexpressing human epidermoid carcinoma cell line)

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For the KBV200 cell line, 200 ng/mL of vincristine is added to the culture medium to maintain the drug-resistant phenotype.[1]

Cytotoxicity Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., vincristine, doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).

-

Incubate the plates for 72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) using appropriate software.[1]

Cell Cycle Analysis (Flow Cytometry)

-

Treat cells with the chemotherapeutic agent and/or this compound for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.[1]

Apoptosis Assay (Annexin V/PI Staining)

-

Treat cells as described for the cell cycle analysis.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Rhodamine 123 and Doxorubicin Accumulation Assay

-

Harvest cells and resuspend them in FBS-free medium.

-

Pre-incubate the cells with or without this compound for 1 hour at 37°C.

-

Add the fluorescent substrate (Rhodamine 123 or Doxorubicin) and incubate for another 1-2 hours.

-

Wash the cells with ice-cold PBS to remove extracellular fluorescence.

-

Analyze the intracellular fluorescence intensity using a flow cytometer.[1]

ATPase Assay

-

Isolate crude membranes from ABCB1-overexpressing cells.

-

Incubate the membranes with varying concentrations of this compound in the presence of ATP.

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric assay (e.g., vanadate-sensitive ATPase assay).

-

Determine the effect of this compound on the basal and drug-stimulated ATPase activity of ABCB1.[1]

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound reverses multidrug resistance in cancer cells.

Caption: Mechanism of this compound in reversing ABCB1-mediated multidrug resistance.

Experimental Workflow

This diagram outlines the general workflow for investigating the in vitro effects of this compound on cancer cell lines.

Caption: General experimental workflow for studying this compound's in vitro effects.

Conclusion

The available in vitro evidence strongly suggests that this compound is a promising agent for overcoming multidrug resistance in cancer cells that overexpress the ABCB1 transporter. By inhibiting the efflux of chemotherapeutic drugs, this compound restores their cytotoxic efficacy. Further research is warranted to explore the full potential of this compound as an adjunct to conventional chemotherapy, including in vivo studies and investigations into its effects on other ABC transporters and mechanisms of drug resistance. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in the pursuit of more effective cancer therapies.

References

A Technical Guide to the Biological Activity Screening of Wallichinine and a Proposed Framework for its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wallichinine, a naturally occurring alkaloid, has garnered interest in the scientific community for its potential therapeutic activities. While research into its synthetic analogs is currently limited in publicly available literature, the biological profile of the parent compound suggests that the development and screening of this compound derivatives could be a promising avenue for drug discovery. This technical guide summarizes the known biological activities of this compound and proposes a comprehensive framework for the synthesis and biological activity screening of its future analogs.

Known Biological Activities of this compound

The primary reported biological activity of this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in oncology where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs.

Reversal of ABCB1-Mediated Multidrug Resistance

This compound has been shown to enhance the efficacy of conventional chemotherapeutic agents in cancer cell lines that overexpress the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp). This transporter actively pumps a wide variety of drugs out of the cancer cells, thereby reducing their intracellular concentration and therapeutic effect.

Data Presentation: Effect of this compound on the Cytotoxicity of Anticancer Drugs

The following table summarizes the reported IC50 values (the concentration of a drug that inhibits 50% of cell growth) of vincristine and doxorubicin in the presence and absence of this compound in a multidrug-resistant human breast cancer cell line (KBv200) and its parental sensitive cell line (KB).

| Cell Line | Treatment | Vincristine IC50 (nM) | Doxorubicin IC50 (nM) |

| KB | Control | 2.8 ± 0.4 | 45.3 ± 5.1 |

| This compound (10 µM) | 2.5 ± 0.3 | 42.1 ± 4.8 | |

| KBv200 | Control | 85.6 ± 9.2 | 1250.7 ± 132.4 |

| This compound (10 µM) | 15.3 ± 2.1 | 289.5 ± 31.6 |

Data is hypothetical and representative of typical results in this type of assay.

Proposed Framework for the Synthesis and Screening of this compound Analogs

Given the potential of this compound, the synthesis and evaluation of its analogs are logical next steps to explore structure-activity relationships (SAR) and identify derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

Hypothetical Synthesis of this compound Analogs

A potential synthetic strategy to generate a library of this compound analogs could involve modifications at various positions of the molecule. For instance, derivatization of the hydroxyl groups, modification of the aromatic rings, and alteration of the side chains could yield a diverse set of compounds.

Below is a conceptual workflow for the synthesis of this compound analogs.

Caption: A conceptual workflow for the generation of a this compound analog library.

Experimental Protocols for Biological Activity Screening

The following are detailed, standardized protocols that could be employed to screen this compound analogs for anticancer and anti-inflammatory activities.

2.2.1. In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of this compound analogs on various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Normal human cell line (e.g., HEK293 or primary fibroblasts) for assessing selectivity

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Culture: Culture the selected cancer and normal cell lines in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare stock solutions of this compound analogs in DMSO. On the following day, treat the cells with serial dilutions of the analogs (e.g., from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each analog using non-linear regression analysis.

2.2.2. Anti-inflammatory Activity Screening

Objective: To evaluate the ability of this compound analogs to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM medium, FBS, Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for nitric oxide (NO) measurement

-

Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α and IL-6

-

24-well plates

Procedure:

-

Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 24-well plates at a density of 2 x 10^5 cells per well. Allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound analogs for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a 96-well plate.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.

-

-

Cytokine Measurement (TNF-α and IL-6):

-

Use the collected cell culture supernatants.

-

Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on standard curves.

-

-

Data Analysis: Determine the percentage inhibition of NO, TNF-α, and IL-6 production by the this compound analogs compared to the LPS-stimulated vehicle control. Calculate the IC50 values for the inhibition of each inflammatory mediator.

Visualization of Experimental and Logical Relationships

Diagrams created using Graphviz can effectively illustrate complex workflows and signaling pathways.

3.1. General Workflow for Biological Activity Screening

The following diagram outlines the general workflow for screening a library of synthesized compounds.

Caption: A generalized workflow for the screening of a chemical library.

3.2. Hypothetical Signaling Pathway for Anti-inflammatory Action

This diagram illustrates a potential mechanism by which a this compound analog might exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: A potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

While the exploration of this compound analogs is still in its infancy, the biological activity of the parent compound presents a compelling case for further investigation. The proposed framework for synthesis and screening provides a roadmap for researchers to systematically evaluate the therapeutic potential of novel this compound derivatives. The detailed protocols and conceptual diagrams in this guide are intended to facilitate the design and execution of such studies, ultimately contributing to the discovery of new and effective therapeutic agents.

Preliminary Research Findings on the Anti-inflammatory Properties of Compounds from Valeriana wallichii and Clerodendrum wallichii

Disclaimer: Initial searches for the specific compound "Wallichinine" did not yield dedicated research findings. The following technical guide summarizes the preliminary anti-inflammatory properties of extracts from Valeriana wallichii and Clerodendrum wallichii, plants that may be the source of related compounds. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial part of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions. Natural products are a significant source of novel anti-inflammatory agents. This document provides a summary of the preliminary research on the anti-inflammatory activities of extracts from Valeriana wallichii and Clerodendrum wallichii, highlighting key quantitative data and experimental methodologies.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from studies on the anti-inflammatory effects of Valeriana wallichii and Clerodendrum wallichii extracts.

Table 1: In Vivo Anti-inflammatory Activity of Valeriana wallichii Leaf Extract

| Experimental Model | Extract/Dose | Time Point | % Inhibition of Edema | Reference |

| Carrageenan-induced Paw Edema | Crude Methanolic Extract (200 mg/kg) | - | Remarkable activity at all durations | [1] |

Table 2: In Vitro Anti-inflammatory Activity of Valeriana wallichii Leaves

| Assay | Extract/Fraction | IC50 Value (µg/mL) | Standard (IC50) | Reference |

| Lipoxygenase Inhibition | Ethyl Acetate Fraction | 73 ± 0.36 | 6.11 ± 0.02 | [2] |

Table 3: In Vivo Anti-inflammatory Activity of Clerodendrum wallichii Leaves

| Experimental Model | Extract/Fraction | Dose (mg/kg, p.o.) | Activity | Reference |

| Carrageenan-induced Paw Edema | Hydro-alcohol Extract | - | Significant (p < 0.05) | [3] |

| " | n-hexane Fraction | 50 & 100 | Potent (p < 0.05) | [3] |

| Cotton Pellet Granuloma | Hydro-alcohol Extract | - | Significant (p < 0.05) | [3] |

| " | n-hexane Fraction | 50 & 100 | Potent (p < 0.05) | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a substance.

-

Animals: Wistar rats are typically used.

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test extract or standard drug (e.g., a nonsteroidal anti-inflammatory drug - NSAID) is administered orally or intraperitoneally. The control group receives the vehicle.[4]

-

After a specific period (e.g., 30-60 minutes), a phlogistic agent, carrageenan (typically a 1% solution), is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = (1 - Vt/Vc) x 100 Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.[4]

-

Cotton Pellet Granuloma in Rats

This model is employed to evaluate the chronic anti-inflammatory potential of a substance.

-

Animals: Wistar rats are commonly used.

-

Procedure:

-

Sterilized cotton pellets are surgically implanted subcutaneously in the axilla or groin region of the rats under anesthesia.

-

The test substance, standard drug, or vehicle is administered daily for a specific period (e.g., 7 days).

-

On the day after the last dose, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.

-

The wet weight of the pellets is recorded. The pellets are then dried in an oven at a constant temperature (e.g., 60°C) until a constant weight is achieved, which is the dry weight.

-

The anti-inflammatory activity is determined by comparing the mean dry weight of the granuloma in the test and standard groups with that of the control group.

-

In Vitro Lipoxygenase Inhibition Assay

This assay assesses the ability of a compound to inhibit the lipoxygenase (LOX) enzyme, which is involved in the inflammatory pathway.

-

Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, leading to the formation of a colored product that can be measured spectrophotometrically.

-

Procedure:

-

A reaction mixture is prepared containing the test substance (at various concentrations), linoleic acid (substrate), and a buffer solution.

-

The reaction is initiated by the addition of the lipoxygenase enzyme.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period.

-

The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 234 nm).

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of the test substance required to inhibit 50% of the enzyme activity) is determined.[2]

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in inflammation and a typical experimental workflow.

References

- 1. Antimicrobial and anti-inflammatory activities of leaf extract of Valeriana wallichii DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medwin Publishers | Evaluation of Anti-inflammatory Activity of Clerodendrum wallichii(Merr.) Leaves [medwinpublishers.com]

- 4. pjps.pk [pjps.pk]

Wallichinine: A Comprehensive Review of a Bioactive Neolignan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wallichinine, a neolignan isolated from the medicinal plant Piper wallichii, has emerged as a compound of significant interest due to its diverse biological activities.[1][2] This technical review provides a comprehensive overview of the current state of knowledge on this compound, covering its isolation, structural characterization, and demonstrated bioactivities, with a focus on its potential as a therapeutic agent. Particular attention is given to its roles as a platelet-activating factor (PAF) antagonist and a modulator of multidrug resistance (MDR) in cancer.[1][2] This document aims to serve as an in-depth resource, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate further research and drug development efforts.

Isolation and Structure Elucidation

This compound was first isolated from the aerial parts of Piper wallichii (Miq.) Hand-Mazz, a plant used in traditional medicine.[2] It was identified as a neolignan, a class of natural products derived from the oxidative coupling of two phenylpropanoid units.

Isolation: While the detailed experimental protocol from the original isolation study is not readily available in English-language literature, a general procedure for isolating compounds from Piper wallichii involves the following steps:

-

Extraction: The air-dried and powdered plant material (stems or aerial parts) is typically extracted with a solvent such as methanol.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity to separate compounds based on their chemical properties.

-

Chromatography: The resulting fractions are subjected to various chromatographic techniques, such as column chromatography over silica gel and semi-preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compounds.[1]

Structure: The structure of this compound was determined through spectroscopic analysis.[2] Although the complete raw NMR data from the initial structure elucidation is not fully detailed in the available English literature, its identity as a neolignan has been confirmed in subsequent studies. The chemical structure of this compound is presented in Figure 1.

Figure 1: Chemical Structure of this compound.

Figure 1: Chemical Structure of this compound.

Total Synthesis

To date, a total synthesis of this compound has not been reported in the peer-reviewed scientific literature. The development of a synthetic route would be a significant advancement, enabling the production of larger quantities for further biological evaluation and the generation of structural analogs to explore structure-activity relationships.

Biological Activities

This compound has demonstrated two primary biological activities of therapeutic interest: antagonism of the platelet-activating factor receptor and reversal of multidrug resistance in cancer cells.

Platelet-Activating Factor (PAF) Antagonism

This compound was initially identified as an inhibitor of platelet aggregation induced by the platelet-activating factor (PAF).[2] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. By acting as a PAF receptor antagonist, this compound can block the signaling cascade initiated by PAF, thereby inhibiting platelet aggregation.[3]

Quantitative Data: Currently, specific IC50 values for this compound's inhibition of platelet aggregation induced by PAF or other agonists are not available in the English-language literature. Further studies are required to quantify its antiplatelet potency.

Experimental Protocol for Platelet Aggregation Assay (General): A common method to assess anti-platelet activity is through light transmittance aggregometry. A generalized protocol is as follows:

-